N-Cbz-L-norvaline succinimido ester
Description
N-Cbz-L-norvaline succinimido ester is a chemically activated derivative of the non-proteinogenic amino acid L-norvaline, protected at the α-amino group by a carbobenzyloxy (Cbz) moiety. The succinimido ester (N-hydroxysuccinimide, NHS) serves as an activating group, enabling efficient peptide bond formation under mild conditions via nucleophilic acyl substitution . This compound is synthesized through a two-step process: (1) protection of L-norvaline’s amine with Cbz-Cl (benzyl chloroformate), followed by (2) activation of the carboxyl group using NHS in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The Cbz group is stable under acidic and basic conditions but can be selectively removed via hydrogenolysis or HBr/acetic acid treatment .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-2-6-13(16(22)25-19-14(20)9-10-15(19)21)18-17(23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYARCVZBPRJTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The preparation of N-Cbz-L-norvaline succinimido ester typically follows a two-stage process: first, the protection of the amino group of L-norvaline with a carbobenzyloxy (Cbz) group, followed by activation of the carboxylic acid functionality through formation of the succinimidyl ester. Multiple synthetic routes have been developed, each with distinct advantages depending on scale, available reagents, and desired purity.
Cbz-Protection of L-norvaline
The initial step in synthesizing this compound involves protecting the primary amine of L-norvaline. This is typically accomplished using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:
L-norvaline + Cbz-Cl → N-Cbz-L-norvaline
The reaction is conducted in a biphasic system with an aqueous bicarbonate solution and an organic solvent such as dioxane. The procedure is adapted from established methods for similar amino acids:
- L-norvaline (1.0 equiv) is suspended in a 1:1 mixture of water and dioxane
- Sodium bicarbonate (3.0 equiv) is added to maintain basic conditions (pH 8-9)
- Benzyl chloroformate (1.0-1.2 equiv) is added dropwise at 0-5°C
- The reaction mixture is stirred at room temperature for 4-6 hours
- Acidification with 1N HCl to pH 2-3 precipitates the N-Cbz-L-norvaline
- Extraction with ethyl acetate, drying, and evaporation yields the product
This method typically provides N-Cbz-L-norvaline in yields of 85-95% with high optical purity.
Formation of the Succinimido Ester
The second key step involves activating the carboxylic acid group of N-Cbz-L-norvaline through formation of the succinimidyl ester. Several methodologies have been developed for this transformation:
Specific Preparation Methods
DCC/NHS Coupling Method
The most widely employed method for preparing this compound utilizes dicyclohexylcarbodiimide (DCC) coupling with N-hydroxysuccinimide (NHS):
N-Cbz-L-norvaline + NHS + DCC → this compound + DCU
Procedure:
- N-Cbz-L-norvaline (1.0 equiv) and N-hydroxysuccinimide (1.1 equiv) are dissolved in anhydrous THF or a mixture of AcOEt:dioxane (1:1)
- The solution is cooled to 0-5°C in an ice bath
- DCC (1.1 equiv) dissolved in the same solvent is added dropwise
- The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3-4 hours
- The precipitated dicyclohexylurea (DCU) is removed by filtration
- The filtrate is concentrated and the residue is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane)
This method typically yields this compound in 75-85% yield with >98% purity after recrystallization.
Optimization Parameters:
| Parameter | Optimal Condition | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Solvent System | THF or AcOEt:dioxane (1:1) | Higher yields in THF (80-85%) | Similar (~98%) |
| Temperature | 0-5°C for addition, RT for reaction | Lower temps reduce side reactions | Higher purity at lower temps |
| Reaction Time | 4-6 hours | Extended time reduces yield | Extended time reduces purity |
| DCC:NHS Ratio | 1.1:1.1 (equiv to amino acid) | Excess improves conversion | Excess requires more purification |
| Concentration | 0.1-0.2 M | Higher concentration accelerates reaction | Lower concentration improves purity |
Halophosphoric Acid Ester Method
An alternative approach utilizes halophosphoric acid esters as activating agents, which can be advantageous for large-scale preparations:
Procedure:
- N-Cbz-L-norvaline (1.0 equiv), N-hydroxysuccinimide (1.05 equiv), and triethylamine (2.5 equiv) are combined in ethyl acetate
- Diphenyl chlorophosphate (1.05 equiv) in ethyl acetate is added dropwise at room temperature
- The reaction mixture is stirred for 1-2 hours at room temperature
- The mixture is diluted with ethyl acetate and washed sequentially with water, 2N HCl, and 10% sodium bicarbonate solution
- The organic phase is dried over sodium sulfate and concentrated
- The crude product is purified by recrystallization from methyl tert-butyl ether
This method typically provides this compound in 90-94% yield.
TSTU-Mediated Activation
O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) provides a highly efficient route to this compound:
Procedure:
- N-Cbz-L-norvaline (1.0 equiv) is dissolved in anhydrous acetonitrile
- TSTU (1.2 equiv) is added, followed by DIPEA (2.5 equiv)
- The reaction mixture is stirred at room temperature for 1-2 hours
- The solvent is evaporated, and the residue is partitioned between ethyl acetate and water
- The organic layer is washed with 5% citric acid solution and brine
- After drying and concentration, the product is purified by recrystallization
This method typically provides yields of 80-90% with excellent purity.
Purification and Characterization
Purification Methods
The crude this compound can be purified by several methods:
Recrystallization : The most common approach involves recrystallization from ethyl acetate/hexane or methyl tert-butyl ether. This typically provides material of >98% purity suitable for peptide synthesis.
Flash Chromatography : For difficult-to-crystallize batches, anhydrous flash column chromatography using ethyl acetate/hexane gradient elution can be effective. This technique is particularly useful for purifying low melting or amorphous products.
Precipitation : Addition of a non-polar solvent (hexane or diethyl ether) to a concentrated solution in ethyl acetate can precipitate the pure product.
Analytical Characterization
Full characterization of this compound includes:
¹H NMR Spectroscopy : Key signals include Cbz aromatic protons (7.3-7.4 ppm), α-CH proton (4.5-4.7 ppm), succinimide protons (2.8 ppm), and norvaline side chain protons (0.8-1.9 ppm).
Mass Spectrometry : Typical m/z for [M+H]⁺ = 335.1 Da; [M+Na]⁺ = 357.1 Da.
IR Spectroscopy : Characteristic bands include ester carbonyl (~1740 cm⁻¹), succinimide C=O stretches, and Cbz carbonyl.
HPLC Analysis : Reverse-phase HPLC using C18 columns with acetonitrile/water gradient can confirm >98% purity.
Melting Point : Typically in the range of 115-118°C.
Optical Rotation : [α]D²⁵ typically between -15° and -18° (c 1.0, CHCl₃).
Comparative Evaluation of Synthetic Methods
Different synthetic approaches can be evaluated based on several criteria:
| Synthetic Method | Yield (%) | Purity (%) | Scalability | Reaction Time (h) | Reagent Cost | Environmental Impact |
|---|---|---|---|---|---|---|
| DCC/NHS Coupling | 75-85 | >98 | Moderate | 4-6 | Moderate | Moderate (DCU waste) |
| Halophosphoric Ester | 90-94 | >98 | Excellent | 1-2 | Higher | Higher (phosphate waste) |
| TSTU Activation | 80-90 | >99 | Good | 1-2 | Higher | Lower |
| EDC/NHS Coupling | 70-80 | >95 | Good | 6-8 | Higher | Lower (water-soluble urea) |
The DCC/NHS method remains the most commonly used due to its balance of cost, yield, and scalability. However, for large-scale preparations, the halophosphoric ester method offers superior yields and shorter reaction times. When highest purity is required, the TSTU activation method is preferred despite its higher cost.
Reaction Mechanisms and Critical Parameters
DCC/NHS Coupling Mechanism
The mechanism involves formation of an O-acylisourea intermediate, which reacts with NHS to form the succinimidyl ester:
- DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea
- NHS attacks this intermediate, forming the succinimidyl ester and dicyclohexylurea
- The electron-withdrawing succinimidyl group increases the electrophilicity of the carbonyl carbon, facilitating subsequent nucleophilic attack by amines in peptide coupling
Critical Parameters:
- Water Content : Anhydrous conditions are essential to prevent hydrolysis of intermediates
- Temperature Control : Higher temperatures can lead to side reactions, including N-acylurea formation
- Reaction Time : Extended reaction times can lead to racemization at the α-carbon
Challenges and Optimization
Common challenges in the preparation of this compound include:
- Racemization : Minimized by using low temperatures (-20°C to 0°C) and non-basic conditions during coupling
- Byproduct Formation : Residual NHS or DCC can be removed via aqueous washes or recrystallization
- Solubility Issues : Adjusting solvent systems can improve solubility and reaction efficiency
Applications in Peptide Synthesis
This compound serves multiple functions in peptide chemistry:
- Peptide Bond Formation : The activated ester facilitates peptide coupling under mild conditions
- Chemoselective Labeling : Selective reaction with amino groups in proteins for bioconjugation
- Solid-Phase Peptide Synthesis : Compatible with standard SPPS protocols
- Fragment Condensation : Useful for coupling large peptide fragments
The compound provides several advantages over other activated esters:
- Higher stability compared to acid chlorides or anhydrides
- Good reactivity/stability balance compared to p-nitrophenyl esters
- Less prone to racemization than other activation methods
- Compatible with most common protecting group strategies
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl (s)-2-(((benzyloxy)carbonyl)amino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone ring or the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium hydride (NaH) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl (s)-2-(((benzyloxy)carbonyl)amino)pentanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (s)-2-(((benzyloxy)carbonyl)amino)pentanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical processes, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cbz-L-Valine Succinimido Ester
- Structure: Differs from N-Cbz-L-norvaline by having a branched isopropyl side chain (valine) instead of a linear n-butyl group (norvaline).
- Reactivity : Comparable NHS ester reactivity, but steric hindrance from the branched chain in valine may reduce coupling efficiency in sterically demanding reactions .
- Applications : Preferred for synthesizing peptides requiring hydrophobic residues with constrained conformations.
Boc-Cys(Bzl)-OSu (Boc-Protected Cysteine Succinimido Ester)
- Structure : Features a tert-butoxycarbonyl (Boc) protecting group and a benzyl (Bzl)-protected thiol on cysteine.
- Reactivity: Similar NHS activation but requires acidic deprotection (e.g., trifluoroacetic acid) instead of hydrogenolysis.
- Advantages: Boc is stable to hydrogenolysis, making it compatible with Cbz in orthogonal protection strategies .
Succinimido DOCA (Deoxycholic Acid NHS Ester)
- Structure: A steroid-derived NHS ester lacking an amino acid backbone.
- Reactivity : High due to the hydrophobic DOCA moiety enhancing solubility in organic solvents like DMF.
- Applications: Used in polymer-drug conjugates (e.g., hyaluronic acid-DOCA nanoparticles for targeted drug delivery) .
Alternative Activating Groups
Phthalimido Esters
- Reactivity : Lower than NHS esters due to reduced electrophilicity; reactions often require catalysts like 1,2,4-triazole .
- Stability : More hydrolytically stable than NHS esters, suitable for prolonged storage.
2,4-Dinitrophenyl (DNP) Esters
- Reactivity : Highest among common activating groups but prone to side reactions (e.g., racemization).
- Applications: Reserved for syntheses requiring rapid coupling under non-aqueous conditions .
Functional Comparison Table
| Compound | Protecting Group | Activating Group | Reactivity (Relative) | Solubility | Key Applications |
|---|---|---|---|---|---|
| N-Cbz-L-norvaline NHS ester | Cbz | NHS | Moderate | DMF, DCM | Peptide synthesis |
| N-Cbz-L-valine NHS ester | Cbz | NHS | Moderate | DMF, THF | Hydrophobic peptide segments |
| Boc-Cys(Bzl)-OSu | Boc | NHS | Moderate | DCM, THF | Orthogonal protection strategies |
| Succinimido DOCA | None | NHS | High | DMF | Polymer-drug conjugates |
| Phthalimido ester | Varies | Phthalimido | Low | DMF | Stable intermediates |
| 2,4-Dinitrophenyl ester | Varies | DNP | High | THF, Acetone | Rapid couplings |
Reactivity and Stability Insights
- NHS Esters : Exhibit moderate reactivity and are ideal for stepwise peptide synthesis due to minimal racemization . However, they hydrolyze in aqueous media, necessitating anhydrous conditions .
- Cbz vs. Boc: Cbz’s hydrogenolysis sensitivity limits its use in hydrogenation-prone syntheses, whereas Boc’s acid lability requires careful handling in acidic environments .
Q & A
Q. What is the role of N-Cbz-L-norvaline succinimido ester in peptide synthesis, and how does its structure facilitate this function?
this compound is a carboxyl-activated derivative used to form peptide bonds by reacting with free amino groups. Its succinimidyl ester group acts as a leaving group, enabling efficient nucleophilic attack by the amine of another amino acid or peptide. The Cbz (carbobenzyloxy) group protects the α-amine of norvaline during synthesis, preventing unwanted side reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its compatibility with mild reaction conditions (pH 7–9, room temperature) and reduced racemization risk compared to other activating agents .
Q. What synthetic routes are commonly employed to prepare this compound?
A standard method involves reacting N-Cbz-L-norvaline with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC). The reaction proceeds via formation of an O-acylisourea intermediate, which reacts with NHS to yield the succinimido ester. Critical parameters include:
- Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to minimize hydrolysis.
- Temperature : 0–4°C during activation to suppress side reactions.
- Purification : Column chromatography or recrystallization to remove urea byproducts .
Q. How can researchers optimize reaction conditions to maximize coupling efficiency?
Key factors include:
- Molar ratios : A 1.2–1.5 molar excess of the succinimido ester relative to the amine component.
- pH control : Buffered conditions (e.g., sodium bicarbonate, pH 8.5) to deprotonate the amine nucleophile.
- Reaction time : 2–4 hours at room temperature, monitored by TLC or HPLC to track consumption of starting materials .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in peptide bond formation?
Steric hindrance from the Cbz-protected norvaline side chain can slow aminolysis rates, particularly when coupling to bulky or conformationally restricted amines. Electronic effects, such as electron-withdrawing groups on the amine nucleophile, enhance reactivity. Comparative studies with analogs (e.g., N-Boc-L-valinyl succinimido esters) show that subtle structural changes alter reaction kinetics by up to 10-fold, requiring adjustments in stoichiometry or reaction time .
Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound post-synthesis?
- NMR spectroscopy : Confirm the absence of unreacted NHS (δ 2.8 ppm for succinimide protons) and validate the ester carbonyl signal (δ 170–175 ppm).
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight ([M+H]<sup>+</sup> expected for C18H23N3O6: ~386.16 Da).
- HPLC : Reverse-phase C18 columns with UV detection (220–254 nm) to assess purity (>95% recommended for peptide synthesis) .
Q. How can researchers troubleshoot low coupling yields or side-product formation?
- Common issues : Hydrolysis of the succinimido ester (add desiccants to reaction mixtures) or racemization (use HOBt as an additive).
- Side products : Urea derivatives from carbodiimide decomposition (minimize by pre-activating the carboxyl group before adding the amine).
- Resolution : Optimize solvent polarity (e.g., DMF for hydrophilic peptides vs. DCM for hydrophobic sequences) and employ double coupling strategies for sterically hindered residues .
Q. What strategies are effective for conjugating this compound to proteins or other biomacromolecules?
- Site-specific labeling : Target lysine residues (free ε-amines) under mildly alkaline conditions (pH 8.0–9.0).
- Quenching unreacted ester : Add excess glycine or Tris buffer post-conjugation.
- Validation : SDS-PAGE with Coomassie staining or Western blotting using anti-Cbz antibodies to confirm conjugation efficiency .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported reaction kinetics for succinimido esters?
Literature variations often arise from differences in solvent systems, temperature, or amine nucleophilicity. For example, aminolysis rates in DMF may be 3–5x faster than in THF due to improved solvation of intermediates. To resolve contradictions:
- Replicate conditions from primary sources (e.g., exact molar ratios, purification methods).
- Use kinetic modeling (e.g., pseudo-first-order approximations) to compare data across studies .
Q. What evidence supports the stability of this compound under long-term storage?
Studies indicate that lyophilized succinimido esters remain stable for >12 months at –20°C in anhydrous environments. However, in solution (e.g., DMF or DMSO), hydrolysis occurs within days. Best practices include:
- Storing aliquots under argon.
- Conducting periodic NMR checks for degradation (e.g., reappearance of NHS signals) .
Methodological Best Practices
Q. How can researchers minimize racemization during peptide synthesis with this reagent?
- Use low temperatures (0–4°C) during activation and coupling.
- Incorporate racemization suppressants like HOBt or OxymaPure.
- Limit reaction times to <6 hours and monitor by circular dichroism (CD) for chiral integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
